Urea nitrate (CAS 124-47-0) is a crystalline, stable molecular adduct formed from the neutralization of urea with nitric acid. While historically recognized as an energetic material and gas generator, its primary procurement value in modern chemical manufacturing lies in its utility as a highly regioselective nitrating agent and an ultra-efficient solid acid catalyst. Unlike fuming or concentrated liquid nitric acid, urea nitrate is a bench-stable solid that allows for precise stoichiometric control, safer handling, and room-temperature reactivity without the need for harsh mixed-acid environments. It decomposes near its melting point of 152 °C, a critical thermal parameter that dictates both its safe storage limits and its specialized use in low-temperature gas generation formulations [1].
Substituting urea nitrate with standard mixed acid (HNO3/H2SO4) or free nitric acid in organic synthesis frequently results in process failures due to uncontrolled oxidation, amide hydrolysis, and the formation of difficult-to-separate ortho/para isomer mixtures. Urea nitrate's unique hydrogen-bonded structure moderates the release of the nitronium ion, enabling exclusively para-selective nitration of aromatic amines and protecting sensitive functional groups. Furthermore, attempting to replace it with generic solid acids (such as silica-supported acids) or ammonium nitrate in mechanochemical workflows eliminates the specific carbonyl-activation synergy provided by the urea moiety, leading to drastically increased reaction times and lower yields in heterocyclic active pharmaceutical ingredient (API) precursor synthesis[1].
In the nitration of aromatic amines and deactivated aromatics, urea nitrate demonstrates exceptional regiocontrol compared to conventional mixed acid systems. When reacted in sulfuric acid at room temperature, urea nitrate yields exclusively the para-isomer (p-nitroaniline derivatives), whereas standard nitric/sulfuric acid mixtures produce complex ortho/para mixtures and dinitro byproducts. Furthermore, urea nitrate achieves high yields of mono-nitrated products without causing the hydrolysis of sensitive amide groups, a common failure point with free nitric acid [1].
| Evidence Dimension | Isomer selectivity and byproduct formation |
| Target Compound Data | 100% para-selectivity for aromatic amines; 0% amide hydrolysis |
| Comparator Or Baseline | Standard mixed acid (HNO3/H2SO4) (Yields ortho/para mixtures and significant amide hydrolysis) |
| Quantified Difference | Complete elimination of ortho-isomer and dinitro byproducts |
| Conditions | Room temperature nitration in sulfuric acid |
Eliminates the need for costly, solvent-intensive chromatographic separation of isomers in pharmaceutical and dye intermediate manufacturing.
Urea nitrate functions as a highly efficient, bifunctional solid acid catalyst in solvent-free mechanochemical synthesis. In the synthesis of 1,2-disubstituted benzimidazoles from aromatic aldehydes and o-phenylenediamine, urea nitrate catalyzes the reaction to 92–99% yield in just 20–30 seconds. In contrast, conventional solution-phase acid catalysis requires 1 to 5 hours of refluxing in organic solvents to achieve comparable or lower yields. The urea moiety actively participates in carbonyl activation while the nitrate provides the necessary Brønsted acidity[1].
| Evidence Dimension | Reaction time and yield |
| Target Compound Data | 20–30 seconds reaction time; 92–99% yield |
| Comparator Or Baseline | Conventional solution-phase acid catalysis (1–5 hours reaction time in solvent) |
| Quantified Difference | >100x reduction in reaction time with complete elimination of solvent |
| Conditions | Solvent-free mechanochemical grinding (grindstone chemistry) at room temperature |
Enables ultra-fast, highly scalable, and green manufacturing of heterocyclic active pharmaceutical ingredients (APIs) while maximizing reactor throughput.
The thermal behavior of urea nitrate is distinctly different from standard energetic baselines like ammonium nitrate, dictating its specific handling and application parameters. Urea nitrate exhibits a low-temperature exothermic decomposition peak, melting and degrading at approximately 152 °C with an activation energy of 158 kJ/mol for the nitrate component. Ammonium nitrate, conversely, melts at 169 °C and requires significantly higher temperatures and initiation energies for decomposition. This lower thermal threshold makes urea nitrate uniquely suited for specialized low-temperature gas generation, but requires stricter temperature controls during storage [1].
| Evidence Dimension | Thermal decomposition onset and activation energy |
| Target Compound Data | Decomposition at ~152 °C; Activation energy 158 kJ/mol |
| Comparator Or Baseline | Ammonium nitrate (Melts at 169 °C; higher thermal stability and initiation threshold) |
| Quantified Difference | ~17 °C lower phase transition/decomposition onset |
| Conditions | Isothermal heating and differential scanning calorimetry (DSC) |
Defines the exact thermal boundaries for safe storage and establishes its utility as a specialized low-temperature gas generator.
Because urea nitrate exclusively yields para-isomers during the nitration of aromatic amines and prevents amide hydrolysis, it is a highly effective reagent for synthesizing para-nitroaniline derivatives and other deactivated aromatic precursors used in active pharmaceutical ingredients (APIs) and advanced dyes [1].
Leveraging its bifunctional catalytic properties, urea nitrate is ideal for the rapid, solvent-free industrial scale-up of heterocyclic compounds, such as 1,2-disubstituted benzimidazoles. Its ability to drive reactions to near-quantitative yields in under a minute drastically reduces reactor time and solvent waste [2].
Due to its specific thermal decomposition profile—melting and decomposing at 152 °C—urea nitrate is utilized in specialized pyrotechnic and gas-generating compositions where a lower initiation threshold is required compared to standard ammonium nitrate-based systems [3].
Flammable;Irritant